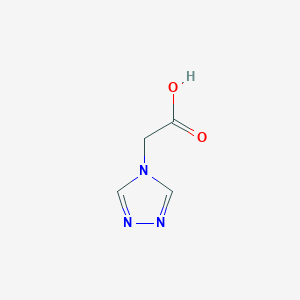

2-(4H-1,2,4-triazol-4-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,4-triazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c8-4(9)1-7-2-5-6-3-7/h2-3H,1H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLHXOPRCBNQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512373 | |

| Record name | (4H-1,2,4-Triazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110822-97-4 | |

| Record name | (4H-1,2,4-Triazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4H-1,2,4-triazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-(4H-1,2,4-triazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4H-1,2,4-triazol-4-yl)acetic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole moiety in a wide range of biologically active molecules. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such compounds. This technical guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides detailed experimental protocols for these analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of analogous 1,2,4-triazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH (Triazole Ring) | 8.0 - 8.5 | Singlet | - |

| CH₂ (Acetic Acid) | 4.5 - 5.0 | Singlet | - |

| OH (Carboxylic Acid) | 10.0 - 13.0 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 168 - 175 |

| CH (Triazole Ring) | 140 - 150 |

| CH₂ (Acetic Acid) | 50 - 60 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption Band (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Triazole Ring) | 3000 - 3100 | Medium |

| C-H (CH₂) | 2850 - 2950 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong |

| C=N (Triazole Ring) | 1600 - 1650 | Medium |

| C-N (Triazole Ring) | 1200 - 1300 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Fragmentation |

| [M+H]⁺ | 142.0459 | Molecular Ion |

| [M-COOH]⁺ | 97.0405 | Loss of carboxylic acid group |

| [C₂H₂N₃]⁺ | 68.0249 | Fragment of the triazole ring |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition: Proton NMR spectra are recorded with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A pulse angle of 30 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are commonly used. A larger number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

3.2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State (KBr Pellet): A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

3.3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap.[1]

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL. The solution may be further diluted to the low µg/mL or ng/mL range before infusion.

-

Ionization: Electrospray ionization is a soft ionization technique suitable for polar molecules like this compound.[1] The sample solution is introduced into the ESI source at a flow rate of 5-20 µL/min. A high voltage is applied to the capillary tip to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer where they are separated based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which allows for the determination of the elemental composition.[1]

-

Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The molecular ion is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer.[1]

Visualizations

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Caption: Key structural fragments of this compound.

References

"CAS number and molecular structure of 2-(4H-1,2,4-triazol-4-yl)acetic acid"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4H-1,2,4-triazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its chemical identity, molecular structure, and key physicochemical properties. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates potential synthesis routes and biological activities based on closely related 1,2,4-triazole derivatives. All quantitative data is presented in structured tables, and a proposed experimental workflow for its synthesis is visualized using the DOT language.

Chemical Identity and Molecular Structure

CAS Number: 110822-97-4[1]

Molecular Formula: C₄H₅N₃O₂

Molecular Structure

The molecular structure of this compound consists of an acetic acid moiety attached to a 4H-1,2,4-triazole ring at the nitrogen atom in the 4-position.

SMILES: O=C(O)CN1C=NN=C1

InChI Key: A representation of the structure will be provided in the data table.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 110822-97-4 | [1] |

| Molecular Weight | 127.10 g/mol | [2] |

| Molecular Formula | C₄H₅N₃O₂ | |

| IUPAC Name | This compound | |

| Topological Polar Surface Area | 68 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 1 |

Experimental Protocols

Proposed Synthesis of this compound

A specific, validated synthesis protocol for this compound is not detailed in the available literature. However, based on general methods for the N-alkylation of triazoles and the synthesis of similar triazole-acetic acid derivatives, a plausible synthetic route can be proposed.[3][4] A common method involves the reaction of the triazole with a haloacetic acid or its ester.

Proposed Reaction:

4H-1,2,4-triazole + Bromoacetic acid → this compound + HBr

Detailed Methodology (Hypothetical):

-

Dissolution: Dissolve 4H-1,2,4-triazole in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Deprotonation: Add a non-nucleophilic base, such as potassium carbonate, to the solution to deprotonate the triazole ring, forming the triazolate anion.

-

Alkylation: Slowly add an equimolar amount of ethyl bromoacetate to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to facilitate the N-alkylation.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification of Ester: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl 2-(4H-1,2,4-triazol-4-yl)acetate can be purified by column chromatography.

-

Hydrolysis: Hydrolyze the purified ester to the carboxylic acid using a base such as sodium hydroxide in a mixture of water and an alcohol (e.g., ethanol).

-

Acidification and Isolation: After hydrolysis is complete, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the this compound.

-

Final Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent can be performed for further purification.

Analytical Methods

The characterization and analysis of this compound and related compounds can be performed using standard analytical techniques. High-performance liquid chromatography (HPLC) is a suitable method for the separation and quantification of triazole acetic acid.[5]

-

HPLC: A Primesep 100 column can be used with a mobile phase of water and acetonitrile with a trifluoroacetic acid buffer for analysis.[5]

-

Mass Spectrometry (MS): LC-MS can be employed for the identification and confirmation of the molecular weight of the synthesized compound.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the position of the acetic acid group on the triazole ring.

Biological Activity and Potential Applications

While specific biological activity data for this compound is sparse, the broader class of 1,2,4-triazole derivatives is well-known for a wide range of pharmacological activities.[6][7][8][9]

Anticancer Potential

A structurally related compound, 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid, has demonstrated anti-cancer properties.[10] Its cytotoxic effect is suggested to be due to its ability to bind to the cell membrane, disrupting ion fluxes, which can lead to increased intracellular calcium levels and activation of proteases involved in cell proliferation. It has also been shown to inhibit protein synthesis in cancer cells.[10] These findings suggest that the this compound moiety could be a valuable pharmacophore in the design of novel anticancer agents.

Actoprotective Activity

Derivatives of 2-((4-substituted-4H-1,2,4-triazol-3-yl)thio)acetic acid have been investigated for their actoprotective activity, which is the ability to enhance the body's resistance to physical fatigue.[11][12] This suggests that compounds containing the triazole acetic acid scaffold may have potential applications in improving physical performance and resilience.

Other Potential Activities

The 1,2,4-triazole nucleus is a core component of numerous drugs with diverse therapeutic applications, including antifungal, antiviral, and anti-inflammatory activities.[7][9] Therefore, this compound and its derivatives represent a promising area for further investigation in drug discovery.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed two-step synthesis of this compound.

References

- 1. 110822-97-4|this compound|BLD Pharm [bldpharm.com]

- 2. 1,2,4-Triazole-1-acetic acid | C4H5N3O2 | CID 1810180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]

- 6. Synthesis, physical and chemical properties of 2-((4-R-3-(morfolinomethylen)-4H-1,2,4-triazole-5-yl)thio)acetic acid salts | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemmethod.com [chemmethod.com]

- 9. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 10. cymitquimica.com [cymitquimica.com]

- 11. Actoprotective activity of 2-(4-r-3-(thiophen-2-yl)-4h-1,2,4-triazol-3-ylthio) acetic acid | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 12. Actoprotective activity research of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetates | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Potential Therapeutic Applications of 2-(4H-1,2,4-triazol-4-yl)acetic Acid: A Technical Guide and Future Outlook

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs with a wide array of therapeutic activities. This technical guide explores the potential therapeutic applications of 2-(4H-1,2,4-triazol-4-yl)acetic acid and its derivatives. While direct biological studies on the parent compound are limited in publicly available literature, extensive research on its substituted analogues provides a strong basis for predicting its therapeutic potential. This document summarizes the significant antimicrobial, anti-inflammatory, and antitumor activities observed in derivatives of this compound, presenting key quantitative data, detailed experimental methodologies, and conceptual signaling pathways to guide future research and drug development endeavors.

Introduction

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts favorable properties for drug design, including metabolic stability, hydrogen bonding capability, and a rigid framework for substituent orientation.[1] This has led to the development of successful drugs such as the antifungal agent fluconazole and the antiviral ribavirin.[1] The incorporation of an acetic acid moiety at the N4 position of the triazole ring introduces a carboxylic acid group, which can serve as a key interaction point with biological targets or be modified to modulate pharmacokinetic properties.

This guide focuses on the therapeutic landscape of compounds based on the this compound core. Although the parent compound itself (CAS 110822-97-4) is primarily available as a chemical building block, its derivatives have demonstrated significant promise in several therapeutic areas.[2][3][4] This document will therefore extrapolate the potential of the core structure by examining the established biological activities of its closely related analogues.

Potential Therapeutic Applications

Antimicrobial and Antifungal Activity

Derivatives of 1,2,4-triazole are well-established as potent antimicrobial and antifungal agents. The primary mechanism for the antifungal activity of many azole compounds involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

Numerous studies have reported the synthesis and evaluation of 2-((4-substituted-4H-1,2,4-triazol-3-yl)thio)acetic acid derivatives against a range of bacterial and fungal strains.[5][6] These compounds often exhibit significant activity, with the nature of the substituent on the triazole ring and the thio-linked acetic acid moiety playing a crucial role in determining the spectrum and potency of antimicrobial action.

Table 1: Summary of In Vitro Antimicrobial and Antifungal Activity of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates

| Compound ID | Substituent (R) | Test Organism | MIC (µg/mL) |

| IIf | Not specified in abstract | Candida albicans | Not specified, but noted as highly active |

| IIg | Not specified in abstract | Candida albicans | Not specified, but noted as highly active |

| IIh | Not specified in abstract | Candida albicans | Not specified, but noted as highly active |

| IIj | Not specified in abstract | Pseudomonas aeruginosa | Not specified, but noted as moderately active |

| IIk | Not specified in abstract | Pseudomonas aeruginosa | Not specified, but noted as moderately active |

Source: Data extrapolated from qualitative descriptions in the cited literature.[5]

Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. A significant number of 1,2,4-triazole derivatives have been investigated for their anti-inflammatory properties, with many exhibiting potent activity.[7][8][9] The mechanism of action for many of these compounds is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.

Derivatives of 1,2,4-triazole-3-thiol linked to acetic acid have shown promising anti-inflammatory effects in preclinical models. For instance, a series of 1,2,4-triazole derivatives were synthesized and evaluated in a carrageenan-induced paw edema assay in rats, a standard model for acute inflammation.[8]

Table 2: Anti-inflammatory Activity of Selected 1,2,4-Triazole Derivatives in Carrageenan-Induced Rat Paw Edema Model

| Compound ID | Dose (mg/kg) | Time (h) | % Inhibition of Edema |

| Compound 3 | 50 | 3 | 53% |

| Ibuprofen (Standard) | 50 | 3 | 46% |

| Compound 4c | 50 | 3 | 23% |

Source: Data from a study on synthesized 1,2,4-triazole derivatives.[8]

Antitumor Activity

The development of novel anticancer agents is a critical area of pharmaceutical research. The 1,2,4-triazole scaffold is present in several anticancer drugs, including the aromatase inhibitors letrozole and anastrozole.[1] Derivatives of this compound have also been explored for their antitumor potential, with some compounds demonstrating significant cytotoxic activity against various cancer cell lines.[10]

The proposed mechanisms of action for the antitumor effects of 1,2,4-triazole derivatives are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[11][12] For example, a related compound, 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid, has been shown to exhibit anti-cancer properties by interfering with ion fluxes across the cell membrane and inhibiting protein synthesis in cancer cells.[10]

Table 3: Cytotoxicity of Novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide Derivatives

| Compound ID | Cell Line | IC50 (µM) |

| 18 | K-562 | >100 |

| 19 | K-562 | 45.42 |

| 25 | K-562 | 68.31 |

| 18 | A549 | >100 |

| 19 | A549 | 39.18 |

| 25 | A549 | 55.23 |

| 18 | PC-3 | >100 |

| 19 | PC-3 | 49.21 |

| 25 | PC-3 | 77.16 |

Source: Data from a study on the antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives.[13]

Methodologies for Key Experiments

Synthesis of 2-((4-R-3-(morpholinomethyl)-4H-1,2,4-triazol-5-yl)thio)acetic acid salts

A general synthetic route to this class of compounds involves a multi-step process.

-

Starting Material: The synthesis typically begins with 2-((4-R-3-(morpholinomethyl)-4H-1,2,4-triazol-5-yl)thio)acetic acids, where R can be various substituents such as H, CH3, C2H5, C6H5, or NH2.[14]

-

Salt Formation: The corresponding salts are then obtained by reacting the starting acid with ammonia hydroxide, sodium or potassium hydrogen carbonates, piperidine, morpholine, methylamine, monoethanolamine, or tributylamine in an alcohol or aqueous medium.[14]

General synthesis scheme for salts.

In Vitro Antimicrobial and Antifungal Activity Assay (Serial Dilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound.[5]

-

Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a liquid nutrient medium in sterile test tubes or microtiter plates.

-

Inoculation: Each dilution is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubation: The inoculated tubes or plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

- 1. researchgate.net [researchgate.net]

- 2. aablocks.com [aablocks.com]

- 3. 110822-97-4 | this compound - Moldb [moldb.com]

- 4. Heterocyclic Compounds - Crysdot [crysdotllc.com]

- 5. A study of antimicrobial and antifungal activity of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. crpsonline.com [crpsonline.com]

- 9. mdpi.com [mdpi.com]

- 10. cymitquimica.com [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, physical and chemical properties of 2-((4-R-3-(morfolinomethylen)-4H-1,2,4-triazole-5-yl)thio)acetic acid salts | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

"literature review of 1,2,4-triazole acetic acid compounds"

An In-depth Technical Guide to 1,2,4-Triazole Acetic Acid Compounds for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of 1,2,4-triazole acetic acid compounds, a class of heterocyclic structures that have garnered significant interest in medicinal chemistry. These compounds are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and antifungal properties. This document details their synthesis, biological activities with quantitative data, and the experimental protocols used for their evaluation.

The synthesis of 1,2,4-triazole acetic acid derivatives typically involves a multi-step process. A common and effective route begins with the formation of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol intermediate. This key intermediate is then subjected to S-alkylation using an α-haloacetic acid derivative, such as chloroacetic acid or ethyl bromoacetate, to introduce the acetic acid moiety.

A generalized synthesis scheme is as follows:

-

Formation of Thiosemicarbazide: An appropriate acid hydrazide is reacted with an isothiocyanate to yield a 1,4-disubstituted thiosemicarbazide.

-

Cyclization to Triazole-thiol: The thiosemicarbazide undergoes base-catalyzed intramolecular cyclization, typically by refluxing with sodium hydroxide, followed by acidification to yield the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.[1]

-

S-alkylation: The triazole-thiol is then reacted with chloroacetic acid or an ester like ethyl chloroacetate in the presence of a base (e.g., anhydrous sodium acetate in glacial acetic acid) to yield the final [(1,2,4-triazol-3-yl)thio]acetic acid derivative.[2][3]

References

"mechanism of action of 1,2,4-triazole-based compounds"

An In-depth Technical Guide on the Mechanism of Action of 1,2,4-Triazole-Based Compounds

Introduction

The 1,2,4-triazole ring is a five-membered heterocyclic scaffold containing three nitrogen atoms and two carbon atoms.[1][2] This structure is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its unique physicochemical properties, bioavailability, and its presence in a wide array of pharmacologically active compounds.[3][4][5] 1,2,4-triazole derivatives are known to exhibit a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[5][6][7][8] The versatility of the triazole nucleus, which can act as an isostere for amides, esters, and carboxylic acids, allows it to form various non-covalent interactions, enhancing solubility and binding affinity to biological targets.[2] This guide provides a detailed examination of the primary mechanisms of action through which these compounds exert their therapeutic effects, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanisms of Action

The biological activity of 1,2,4-triazole compounds stems from their ability to interact with and inhibit various biological targets, primarily enzymes. The specific mechanism can vary significantly depending on the substitutions on the triazole core.

Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The most well-documented mechanism of action for 1,2,4-triazole-based antifungal agents is the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][9][10]

-

Mechanism: This enzyme is critical in the biosynthesis of ergosterol, a vital component of the fungal cell membrane that regulates membrane fluidity and integrity.[9][11] The 1,2,4-triazole ring's nitrogen atom (at the N4 position) coordinates with the heme iron atom at the active site of the CYP51 enzyme.[9][12] This binding prevents the enzyme from converting lanosterol to ergosterol.[9] The subsequent depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane's structure and function, leading to the inhibition of fungal growth and cell death.[5][9] Many clinically used antifungal drugs, such as fluconazole, itraconazole, and voriconazole, operate via this mechanism.[5][7][9]

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Anticancer Activity: A Multi-Targeted Approach

1,2,4-triazole derivatives have emerged as promising anticancer agents that act through diverse mechanisms, often targeting multiple pathways involved in cancer cell growth and proliferation.[4][5][13]

-

Enzyme Inhibition:

-

Kinases: They can inhibit key cancer-related enzymes such as kinases (e.g., VEGFR-2, p38α MAPK), which are crucial for signal transduction pathways controlling cell growth and angiogenesis.[5]

-

Topoisomerases: Interference with topoisomerases disrupts DNA replication and repair in rapidly dividing cancer cells.[4]

-

Aromatase: Drugs like letrozole and anastrozole are aromatase inhibitors, blocking estrogen synthesis and are used in hormone-dependent breast cancer therapy.[5]

-

STAT3: Certain derivatives have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) enzyme, a key factor in tumor cell survival and proliferation.[14]

-

-

Apoptosis and Autophagy Modulation: These compounds can induce programmed cell death (apoptosis) and modulate autophagic pathways within cancer cells.[4]

-

DNA Interaction: Some derivatives may act as DNA intercalators or groove binders, directly interfering with DNA processes.[5]

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

General Enzyme Inhibition

Beyond dedicated antifungal and anticancer roles, 1,2,4-triazoles inhibit a variety of other enzymes, indicating their potential for treating a wider range of diseases.[3][15]

-

Cholinesterase Inhibition: Derivatives have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6][16] These enzymes hydrolyze the neurotransmitter acetylcholine; their inhibition is a key strategy in managing Alzheimer's disease.[3][6]

-

α-Glucosidase Inhibition: Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a therapeutic approach for managing type 2 diabetes mellitus.[6]

-

Other Enzymes: Inhibition has also been reported for urease, lipoxygenase (LOX), and alkaline phosphatase, suggesting roles in treating ulcers, inflammation, and bone-related diseases.[3][6]

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by 1,2,4-triazoles.

Quantitative Data on Biological Activity

The efficacy of 1,2,4-triazole derivatives is quantified using metrics like Minimum Inhibitory Concentration (MIC) for antimicrobial/antifungal activity and half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) for enzyme inhibition and anticancer activity.

Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Target Organism | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| Derivative 8d | Physalospora piricola | EC₅₀ | 10.808 | [17] |

| Derivative 8k | Physalospora piricola | EC₅₀ | 10.126 | [17] |

| Mefentrifluconazole (Control) | Physalospora piricola | EC₅₀ | >50 | [17] |

| Fused Triazole 39c | E. coli | MIC | 3.125 | [5] |

| Fused Triazole 39h | P. aeruginosa | MIC | 3.125 |[5] |

Table 2: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Derivative 12d | MCF7 (Breast Cancer) | IC₅₀ | 1.5 | [14] |

| Hydrazone 58a | PC-3 (Prostate Cancer) | IC₅₀ | 26.0 | [5] |

| Arylidene 81c | HCT-116 (Colon Cancer) | IC₅₀ | 4.83 | [5] |

| Schiff Base [II] | MCF-7 (Breast Cancer) | IC₅₀ | 206.1 (µg/mL) |[18] |

Table 3: Enzyme Inhibition by Selected 1,2,4-Triazole Derivatives

| Compound | Target Enzyme | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Derivative 12d | AChE | IC₅₀ | 0.73 ± 0.54 | [16] |

| Derivative 12m | BChE | IC₅₀ | 0.038 ± 0.50 | [16] |

| Derivative 12d | α-Glucosidase | IC₅₀ | 36.74 ± 1.24 | [16] |

| Derivative 12m | Urease | IC₅₀ | 19.35 ± 1.28 | [16] |

| Acarbose (Control) | α-Glucosidase | IC₅₀ | 375.82 ± 1.76 | [6] |

| Arylidene 81c | COX-2 | IC₅₀ | 0.40 |[5] |

Experimental Protocols

The evaluation of 1,2,4-triazole compounds involves standardized in-vitro assays to determine their biological activity.

Protocol 1: In-Vitro Antifungal Susceptibility Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.

-

Preparation of Fungal Inoculum: A standardized suspension of fungal spores or yeast cells is prepared in a suitable broth medium.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the fungal suspension. Positive (no compound) and negative (no fungus) controls are included.

-

Incubation: The plate is incubated under conditions suitable for fungal growth (e.g., 24-48 hours at 35°C).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[7]

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This spectrophotometric method is commonly used to screen for AChE inhibitors.

-

Reagent Preparation: Prepare a phosphate buffer, a solution of the AChE enzyme, the substrate (acetylthiocholine iodide), and Ellman's reagent (DTNB).

-

Assay Setup: In a 96-well plate, add the buffer, varying concentrations of the 1,2,4-triazole test compound, and the AChE enzyme solution.

-

Pre-incubation: The plate is incubated for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The reaction is started by adding the substrate and DTNB to each well.

-

Measurement: The absorbance is measured kinetically at a specific wavelength (e.g., 412 nm) using a microplate reader.[3] The rate of color change is proportional to the enzyme activity.

-

Calculation: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined from the dose-response curve.

Caption: General experimental workflow for screening 1,2,4-triazole compounds.

Protocol 3: Molecular Docking Study

Molecular docking is a computational technique used to predict the binding mode and affinity of a compound to a target protein.

-

Target Preparation: Obtain the 3D crystal structure of the target enzyme (e.g., CYP51) from a protein database. Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.[17]

-

Ligand Preparation: Generate the 3D structure of the 1,2,4-triazole derivative and optimize its geometry to find the lowest energy conformation.

-

Docking Simulation: Use docking software to place the ligand into the defined binding site of the protein in multiple possible orientations and conformations.

-

Scoring and Analysis: The software calculates a binding score (e.g., binding energy) for each pose. The pose with the best score is analyzed to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the enzyme's active site residues.[5][17]

Conclusion

1,2,4-triazole-based compounds represent a remarkably versatile class of molecules with a wide range of therapeutic applications. Their primary mechanisms of action are rooted in the targeted inhibition of key enzymes essential for the survival and proliferation of pathogens and cancer cells. The well-established inhibition of fungal CYP51, coupled with the growing understanding of their multi-targeted approach in cancer and their potential in neurodegenerative diseases and diabetes, underscores the continued importance of the 1,2,4-triazole scaffold in modern drug discovery. Future research will likely focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, thereby developing next-generation therapeutics with improved efficacy and reduced side effects.[4][19]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The role of 1,2,4-triazole_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. chemconsai.com [chemconsai.com]

- 9. pnrjournal.com [pnrjournal.com]

- 10. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. isres.org [isres.org]

- 12. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 14. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemmethod.com [chemmethod.com]

- 19. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Screening of 2-(4H-1,2,4-triazol-4-yl)acetic Acid Derivatives: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro screening of 2-(4H-1,2,4-triazol-4-yl)acetic acid derivatives, targeting researchers, scientists, and drug development professionals. The document details the biological activities of these compounds, presents quantitative data from various studies, outlines detailed experimental protocols, and visualizes key experimental workflows and signaling pathways.

Biological Activities and Data Presentation

Derivatives of this compound have demonstrated a wide range of biological activities in in vitro studies. These activities primarily include anticancer, antifungal, antimicrobial, and enzyme inhibitory effects. The following tables summarize the quantitative data from various screening assays.

Anticancer Activity

The anticancer potential of this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit 50% of a biological process, are presented below.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 8a | Various Cancer Cell Lines | Varies | [1] |

| 8b | Various Cancer Cell Lines | Varies | [1] |

| 8c | Various Cancer Cell Lines | Varies | [1] |

| 8d | Various Cancer Cell Lines | Varies | [1] |

| 10b | Various Cancer Cell Lines | Varies | [1] |

| 10e | Various Cancer Cell Lines | Varies | [1] |

| 10g | Various Cancer Cell Lines | Varies | [1] |

| 12c | Cancer Cell Line | 0.55 | [2] |

| 12g | Cancer Cell Line | 0.62 | [2] |

| BCTA | A549, NCI-H460, NCI-H23 | 1.09, 2.01, 3.28 | [3] |

| 6cf | MCF-7, 4T1 | 5.71, 8.71 | [4] |

| 6af | MCF-7 | 2.61 | [4] |

| Hydrazone 4 | Various Cancer Cell Lines | 2-17 | [5] |

| Hydrazone 14 | Various Cancer Cell Lines | 2-17 | [5] |

| Hydrazone 18 | Various Cancer Cell Lines | 2-17 | [5] |

| 3b | Cancer Cell Lines | 1.37 (Mean GI50) | [6] |

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of these derivatives are typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 3a-d | Gram-positive & Gram-negative bacteria, Fungi | 64-512 | [7] |

| 4a-d | Gram-positive & Gram-negative bacteria, Fungi | 16-256 | [7] |

| 5a-d | Gram-positive & Gram-negative bacteria, Fungi | 8-256 | [7] |

| 6a-d | Gram-positive bacteria, Gram-negative bacteria, Fungi | 4-128, 2-64 | [7] |

| 7a-d | Gram-positive bacteria, Gram-negative bacteria, Fungi | 4-128, 2-64 | [7] |

| 4 | Staphylococcus aureus ATCC 6538, Bacillus subtilis ATCC 6683 | 125 | [8] |

| New 1H-1,2,4-triazolyl derivatives | P. fluorescens, X. campestris | Varies | [9] |

Enzyme Inhibition Activity

Several 1,2,4-triazole derivatives have been identified as potent enzyme inhibitors. The IC50 values for the inhibition of various enzymes are listed below.

| Compound ID | Enzyme | IC50 (µM) | Reference |

| 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [10][11][12] |

| 12m | Acetylcholinesterase (AChE) | 0.017 ± 0.53 | [10][11][12] |

| 12d | α-Glucosidase | 36.74 ± 1.24 | [10][11][12] |

| 12m | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | [10][11][12] |

| 12d | Urease | 19.35 ± 1.28 | [10][11][12] |

| 4i | α-Glucosidase | 95.91 ± 0.22 | [13] |

| 4j | α-Glucosidase | 88.24 ± 0.22 | [13] |

| 4k | α-Glucosidase | 66.47 ± 0.26 | [13] |

| 4o | α-Glucosidase | 94.21 ± 0.15 | [13] |

| 4a | Urease | 50.3 ± 0.21 | [13] |

| 4b | Urease | 42.41 ± 0.923 | [13] |

| 4c | Urease | 47.04 ± 0.58 | [13] |

| 4f | Urease | 40.03 ± 1.305 | [13] |

| 4k | Urease | 32.26 ± 1.070 | [13] |

| 8c | EGFR | 3.6 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro screening assays mentioned in this guide.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Cancer cell lines

-

Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)[14]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 10, 100, and 1000 µM) and incubate for 48-72 hours.[14][15] Include a vehicle control (solvent only).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[14]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Materials:

-

96-well microtiter plates[16]

-

Test compounds

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[17]

-

Sterile saline

-

McFarland turbidity standards[17]

-

Microplate reader or visual inspection

Procedure:

-

Compound Preparation: Prepare a stock solution of each test compound and perform serial two-fold dilutions in the broth medium in the wells of a 96-well plate.[18]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[17] Dilute the standardized inoculum in the broth medium to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compounds.[17] Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 16-24 hours.[16]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[19][20] This can be assessed visually or by measuring the optical density using a microplate reader.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for an enzyme inhibition assay, which can be adapted for specific enzymes.

Materials:

-

Purified enzyme

-

Substrate specific to the enzyme

-

Test compounds (inhibitors)

-

Buffer solution to maintain optimal pH for the enzyme

-

96-well plates or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate buffer.

-

Assay Reaction: In a 96-well plate or cuvette, combine the buffer, a specific concentration of the enzyme, and varying concentrations of the test compound.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to the mixture.

-

Monitoring the Reaction: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a spectrophotometer or microplate reader. The wavelength will depend on the specific substrate and product.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows and a key signaling pathway relevant to the in vitro screening of this compound derivatives.

References

- 1. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Broth microdilution - Wikipedia [en.wikipedia.org]

- 17. rr-asia.woah.org [rr-asia.woah.org]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of 1,2,4-Triazole Analogs

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of a wide array of therapeutic agents. Its unique structural features, including its metabolic stability and ability to participate in hydrogen bonding as both an acceptor and a donor, make it a highly attractive moiety for drug design.[1] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 1,2,4-triazole analogs, focusing on their antifungal, anticancer, antimicrobial, and antitubercular activities. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and development in this promising area.

Antifungal Activity: Targeting Fungal Cell Integrity

1,2,4-triazole derivatives are renowned for their potent antifungal properties, with several compounds in this class, such as fluconazole and itraconazole, being mainstays in clinical practice.[2] The primary mechanism of action for most antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3]

Structure-Activity Relationship Insights

The antifungal potency of 1,2,4-triazole analogs is significantly influenced by the nature and position of substituents on the core scaffold. Key SAR observations include:

-

The Triazole Moiety: The 1,2,4-triazole ring itself is crucial for activity, with the N4 atom coordinating to the heme iron of the CYP51 enzyme.

-

Side Chains: The presence of specific side chains is critical for binding affinity and selectivity. For instance, in fluconazole analogs, a 2,4-difluorophenyl group and a tertiary alcohol are key pharmacophoric features.[4]

-

Lipophilicity: Appropriate lipophilicity is required for the compound to penetrate the fungal cell membrane. Modifications that alter the lipophilic character of the molecule can have a profound impact on its antifungal activity.

-

Steric Factors: The size and shape of the substituents can influence how the molecule fits into the active site of the target enzyme.

Quantitative SAR Data: Antifungal Activity

The following table summarizes the in vitro antifungal activity of selected 1,2,4-triazole derivatives against various fungal pathogens.

| Compound | Substituent(s) | Fungal Strain | Activity (MIC in µg/mL) | Reference |

| 8d | Amino acid fragment | Physalospora piricola | 10.808 (EC50) | [3] |

| 8k | Amino acid fragment | Physalospora piricola | 10.126 (EC50) | [3] |

| 19g | Piperdine-oxadiazole side group | Candida albicans | 0.031 | [5] |

| 20b | Piperdine-oxadiazole side group | Candida albicans | 0.016 | [5] |

| Analogs with -NO2 and -CF3 at 7-position | 1,2,3-benzotriazine-4-one fusion | Candida albicans, Cryptococcus neoformans | 0.0156 - 2.0 | [5] |

| 7a (R1=Br, R2=H) | 4-(substituted-1H-indol-3-ylmethyl)-piperazinyl side chain | Various fungal strains | 0.0313 - 1 | [6] |

Anticancer Activity: A Multifaceted Approach

The 1,2,4-triazole scaffold has emerged as a promising framework for the development of novel anticancer agents, demonstrating activity against a range of cancer cell lines.[1][7] These compounds exert their antiproliferative effects through various mechanisms, including the inhibition of kinases, modulation of tubulin polymerization, and inhibition of enzymes like aromatase.[1]

Structure-Activity Relationship Insights

Key SAR findings for the anticancer activity of 1,2,4-triazole analogs include:

-

Substitution Pattern: The substitution pattern on the triazole ring and its appended functionalities is critical for cytotoxicity. For example, the presence of specific aryl groups can significantly enhance anticancer activity.

-

Enzyme Inhibition: Modifications that enhance the binding affinity to specific cancer-related enzymes, such as EGFR, BRAF, and tubulin, are a key focus of SAR studies.[8]

-

Hybrid Molecules: The fusion of the 1,2,4-triazole ring with other pharmacologically active moieties, such as quinazolines or acridines, has led to the development of potent hybrid anticancer agents.[2][9]

Quantitative SAR Data: Anticancer Activity

The following table presents the in vitro anticancer activity of selected 1,2,4-triazole derivatives.

| Compound | Substituent(s) | Cancer Cell Line | Activity (IC50) | Reference |

| T2 | Varied substitutions | HCT116 | 3.84 µM | [10] |

| T7 | Varied substitutions | HCT116 | 3.25 µM | [10] |

| 8c | Varied substitutions | Not specified | EGFR Inhibition: 3.6 µM | [8] |

| 24, 25 | 3,6-dialkyl-[2][3][11]triazolo-[3,4-b][2][3][12]-thiadiazole | SKOV3, MCF-7 | 13.67 - 18.62 µM | [2] |

| 103e | 3,5-diaryl-1,2,4-triazole | HeLa, A549, HL-60, Jurkat, K562, MCF-7 | 5–100 nM | [6] |

| 103h | 3,5-diaryl-1,2,4-triazole | HeLa, A549, HL-60, Jurkat, K562, MCF-7 | 3–20 nM | [6] |

Antimicrobial and Antitubercular Activities

Beyond their antifungal and anticancer properties, 1,2,4-triazole derivatives have demonstrated significant potential as antibacterial and antitubercular agents.[13][14]

Structure-Activity Relationship Insights

-

Antibacterial Activity: The presence of specific moieties, such as a 4-hydroxy-3-methoxyphenyl group at the N-4 position and a nitro group on a phenyl ring at the C-3 position, has been shown to be crucial for antibacterial activity.[13] Fusing the triazole ring with other heterocyclic systems like thiadiazines has also yielded potent antibacterial compounds.[6]

-

Antitubercular Activity: A key target for antitubercular 1,2,4-triazoles is the mycobacterial membrane protein large 3 (MmpL3), which is involved in mycolic acid biosynthesis.[14] SAR studies have focused on designing molecules that effectively inhibit this protein, leading to compounds with potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[14]

Quantitative SAR Data: Antimicrobial and Antitubercular Activity

The following table summarizes the in vitro activity of selected 1,2,4-triazole derivatives.

| Compound | Substituent(s) | Bacterial/Fungal Strain | Activity (MIC in µg/mL) | Reference |

| 36, 37 | Varied substitutions | Various bacterial species | 200 | [2] |

| 39c | Fused with thiadiazine | E. coli | 3.125 | [6] |

| 39h | Fused with thiadiazine | P. aeruginosa | 3.125 | [6] |

| 21 | Varied substitutions | M. tuberculosis H37Rv | 0.03–0.13 | [14] |

| 28 | Varied substitutions | M. tuberculosis H37Rv | 0.03–0.13 | [14] |

| 21 | Varied substitutions | MDR and XDR tuberculosis | 0.06–1.0 | [14] |

| 28 | Varied substitutions | MDR and XDR tuberculosis | 0.06–1.0 | [14] |

Experimental Protocols

General Synthesis of 1,2,4-Triazole Derivatives

A common method for the synthesis of 1,2,4-triazole derivatives involves the cyclization of thiosemicarbazide precursors.[15]

Example Protocol:

-

Synthesis of Thiosemicarbazide: A mixture of a carboxylic acid hydrazide and an appropriate isothiocyanate is refluxed in ethanol for several hours. The resulting thiosemicarbazide is then filtered, dried, and purified.

-

Cyclization to 1,2,4-Triazole-3-thione: The synthesized thiosemicarbazide is dissolved in an alkaline solution (e.g., NaOH) and refluxed for several hours. The reaction mixture is then cooled, and the pH is adjusted with a mineral acid (e.g., HCl) to precipitate the 1,2,4-triazole-3-thione derivative. The product is collected by filtration, washed with water, and recrystallized.[15]

-

Characterization: The synthesized compounds are typically characterized using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[3]

In Vitro Antifungal Activity Assay (Broth Microdilution Method)

-

Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension of fungal spores or yeast cells is prepared in sterile saline and adjusted to a specific concentration.

-

Preparation of Test Compounds: The synthesized 1,2,4-triazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Assay Procedure: The assay is performed in 96-well microtiter plates. Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium. The fungal inoculum is then added to each well.

-

Incubation: The plates are incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 1,2,4-triazole derivatives for a specified duration (e.g., 48 or 72 hours).

-

MTT Assay: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. The viable cells reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.[8]

Visualizing the Mechanisms: Signaling Pathways and Workflows

PI3K/AKT/mTOR Signaling Pathway Inhibition by 1,2,4-Triazole Analogs

Certain 1,2,4-triazole derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival.[6]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 1,2,4-triazole analogs.

General Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 1,2,4-triazole analogs in a drug discovery program.

Caption: A typical workflow for SAR studies of 1,2,4-triazole analogs.

Conclusion

The 1,2,4-triazole scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with the well-established synthetic routes, make it an attractive platform for medicinal chemists. A thorough understanding of the structure-activity relationships is paramount for the rational design of more potent and selective 1,2,4-triazole-based drugs. This guide provides a comprehensive overview of the current state of knowledge, offering valuable insights and practical protocols to aid researchers in their quest for novel therapeutics.

References

- 1. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments [mdpi.com]

- 4. QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. isres.org [isres.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 13. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocol for 2-(4H-1,2,4-triazol-4-yl)acetic acid: A Detailed Application Note for Researchers

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(4H-1,2,4-triazol-4-yl)acetic acid, a valuable building block for researchers in drug development and medicinal chemistry. The synthesis is achieved through the construction of the 1,2,4-triazole ring, ensuring regioselective placement of the acetic acid moiety at the N4 position.

Synthetic Strategy

Direct N-alkylation of 1,2,4-triazole with haloacetic acids or their esters often results in a mixture of N1 and N4 substituted isomers, with the N1 isomer typically being the major product. To overcome this lack of regioselectivity, the presented protocol focuses on building the triazole ring with the carboxymethyl group already incorporated at the desired nitrogen atom. This is achieved through the cyclization of a specifically substituted thiosemicarbazide.

Experimental Protocol

The synthesis is a two-step process, beginning with the formation of a key thiosemicarbazide intermediate, followed by its cyclization to form the target 4H-1,2,4-triazole derivative.

Step 1: Synthesis of 1-(Ethoxycarbonylmethyl)-4-formylthiosemicarbazide

This step involves the reaction of ethyl hydrazinoacetate hydrochloride with formyl isothiocyanate.

Materials and Reagents:

-

Ethyl hydrazinoacetate hydrochloride

-

Potassium thiocyanate

-

Formic acid

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium thiocyanate in water.

-

Add formic acid to the solution and stir for 15 minutes at room temperature.

-

To this mixture, add a solution of ethyl hydrazinoacetate hydrochloride in ethanol.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 1-(ethoxycarbonylmethyl)-4-formylthiosemicarbazide.

Step 2: Synthesis of 2-(3-mercapto-4H-1,2,4-triazol-4-yl)acetic acid

This step involves the base-catalyzed cyclization of the thiosemicarbazide intermediate.

Materials and Reagents:

-

1-(Ethoxycarbonylmethyl)-4-formylthiosemicarbazide

-

Sodium hydroxide or Potassium hydroxide

-

Water

-

Hydrochloric acid (for acidification)

Procedure:

-

In a round-bottom flask, dissolve 1-(ethoxycarbonylmethyl)-4-formylthiosemicarbazide in an aqueous solution of sodium hydroxide (or potassium hydroxide).

-

Heat the mixture to reflux for 2-4 hours. The progress of the cyclization can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4, which will precipitate the product.

-

Filter the precipitated solid, wash thoroughly with cold water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain pure 2-(3-mercapto-4H-1,2,4-triazol-4-yl)acetic acid.

Step 3 (Optional): Desulfurization to this compound

The thiol group at the 3-position can be removed if the unsubstituted triazole is the final target.

Materials and Reagents:

-

2-(3-mercapto-4H-1,2,4-triazol-4-yl)acetic acid

-

Raney Nickel or other desulfurizing agents (e.g., nitric acid, hydrogen peroxide)

-

Ethanol or Water

Procedure:

-

Suspend 2-(3-mercapto-4H-1,2,4-triazol-4-yl)acetic acid in ethanol or water.

-

Add a slurry of activated Raney Nickel to the suspension.

-

Stir the mixture at room temperature or with gentle heating. The reaction is often accompanied by the evolution of gas.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the Raney Nickel.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization to obtain this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis. Yields and reaction times are indicative and may vary based on reaction scale and specific conditions.

| Step | Product | Starting Materials | Solvent | Base/Catalyst | Temp. | Time (h) | Yield (%) |

| 1 | 1-(Ethoxycarbonylmethyl)-4-formylthiosemicarbazide | Ethyl hydrazinoacetate HCl, KSCN, Formic acid | Ethanol/Water | - | Reflux | 4-6 | 75-85 |

| 2 | 2-(3-mercapto-4H-1,2,4-triazol-4-yl)acetic acid | 1-(Ethoxycarbonylmethyl)-4-formylthiosemicarbazide | Water | NaOH or KOH | Reflux | 2-4 | 80-90 |

| 3 | This compound | 2-(3-mercapto-4H-1,2,4-triazol-4-yl)acetic acid | Ethanol/Water | Raney Nickel | RT-50°C | 2-6 | 60-70 |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis protocol.

This detailed protocol provides a reliable and reproducible method for the synthesis of this compound, a key intermediate for further chemical exploration and drug discovery efforts. Researchers are advised to follow standard laboratory safety procedures when handling all chemicals.

Application Notes and Protocols for the Derivatization of 2-(4H-1,2,4-triazol-4-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4H-1,2,4-triazol-4-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazole nucleus is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties. The carboxylic acid functional group of this compound serves as a versatile handle for chemical modification, allowing for the synthesis of a diverse library of derivatives. This derivatization is a key strategy in lead optimization, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as modulating the compound's interaction with biological targets.

These application notes provide detailed protocols for the common derivatization of this compound, focusing on esterification and amidation reactions. These procedures are foundational for structure-activity relationship (SAR) studies and the development of novel drug candidates.

Materials and Reagents

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous alcohols (e.g., methanol, ethanol)

-

Primary and secondary amines

-

Coupling agents (e.g., DCC, EDC, HATU)

-

Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Drying agents (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

-

Silica gel for column chromatography

Experimental Protocols

Protocol 1: Esterification of this compound

This protocol describes the synthesis of ester derivatives of this compound via acid-catalyzed esterification.

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of thionyl chloride (5-10 eq).

-

Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.

-

Ester Formation: Dissolve the crude acyl chloride in a suitable anhydrous solvent such as DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the desired alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ester.

Protocol 2: Amidation of this compound

This protocol outlines the synthesis of amide derivatives using a peptide coupling agent.

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous solvent such as DMF or DCM.

-

Add the desired primary or secondary amine (1.1 eq) to the solution.

-

Add a coupling agent, such as HATU (1.2 eq), and a base, such as DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired amide.

Data Presentation

Quantitative data from the synthesis of various derivatives should be summarized for clear comparison.

| Derivative | R Group | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |

| Ester 1 | -CH₃ | 85 | 110-112 | Provide key signals |

| Ester 2 | -CH₂CH₃ | 82 | 98-100 | Provide key signals |

| Amide 1 | -NHCH₂Ph | 78 | 155-157 | Provide key signals |

| Amide 2 | -N(CH₃)₂ | 75 | 130-132 | Provide key signals |

Note: The data presented in this table is hypothetical and should be replaced with actual experimental results.

Visualizations

Caption: General workflow for the derivatization of this compound.

Caption: Logical relationship in a structure-activity relationship (SAR) study.

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Triazole Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the susceptibility of fungi to triazole antifungal agents. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and accuracy.

Introduction

Triazoles are a critical class of antifungal agents that function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[1][2] The rise of antifungal resistance necessitates standardized and reliable methods for susceptibility testing to guide clinical therapy and support the development of new antifungal drugs.[2] The two most common methods for antifungal susceptibility testing (AFST) are broth microdilution and disk diffusion.[3][4][5]

Key Methodologies

Broth Microdilution Method

The broth microdilution method is considered the reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[6][7] This method involves challenging a standardized fungal inoculum with serial dilutions of the triazole compound in a liquid growth medium.

Experimental Protocol:

-

Preparation of Antifungal Stock Solutions:

-

Dissolve pure triazole compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).[8]

-

Prepare a series of twofold dilutions of the antifungal agent in the test medium (e.g., RPMI 1640). The final concentrations should typically range from 0.007 to 128 µg/ml, depending on the specific triazole being tested.[9]

-

-

Inoculum Preparation:

-

For yeasts, culture the isolate on a non-selective agar medium (e.g., Sabouraud Dextrose Agar) for 18-48 hours at 34-37°C.[10]

-

Prepare a suspension of fungal colonies in sterile distilled water and adjust the turbidity to a 0.5 McFarland standard. This corresponds to an inoculum concentration of approximately 1 x 10⁶ to 5 x 10⁶ cells/ml.[5]

-

For molds, grow the isolate on potato dextrose agar for 7 days. Prepare a conidial suspension and adjust the concentration spectrophotometrically to 0.4 x 10⁴ to 5 x 10⁴ conidia/ml.[5][7]

-

Dilute the final suspension in the test medium.

-

-

Microdilution Plate Inoculation:

-

Dispense the prepared antifungal dilutions into 96-well microtiter plates.

-

Add the standardized fungal inoculum to each well.[9]

-

Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).

-

-

Incubation:

-

Endpoint Determination (MIC Reading):